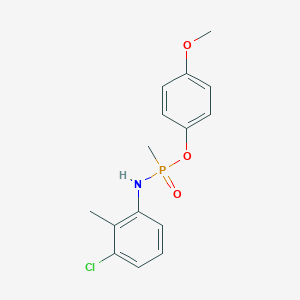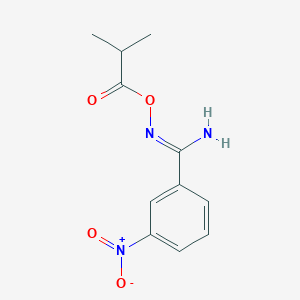
N-(2-ethoxyphenyl)-N'-1-naphthylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-1-naphthylthiourea, also known as ENTU, is a chemical compound that has been widely used in scientific research for its various biological and physiological effects. ENTU is a thiourea derivative that has been synthesized using different methods and has been studied for its mechanism of action and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N'-1-naphthylthiourea is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-1-naphthylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This can result in a decrease in the pH of the blood and can have implications for acid-base balance in the body. Additionally, N-(2-ethoxyphenyl)-N'-1-naphthylthiourea has been shown to have potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-N'-1-naphthylthiourea has several advantages for use in lab experiments, including its ease of synthesis and its potential as an inhibitor of carbonic anhydrase. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-1-naphthylthiourea, including further research into its mechanism of action and potential applications in the treatment of cancer and other diseases. Additionally, there is potential for the synthesis of new derivatives of N-(2-ethoxyphenyl)-N'-1-naphthylthiourea with improved properties and increased efficacy. Further studies are also needed to fully understand the potential toxicity of N-(2-ethoxyphenyl)-N'-1-naphthylthiourea and its derivatives and to identify any potential side effects.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-N'-1-naphthylthiourea can be synthesized using different methods, including the reaction of 2-ethoxyaniline with 1-naphthylisothiocyanate in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-ethoxyaniline with naphthalene-1-thiocarboxamide in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-1-naphthylthiourea has been used in various scientific research applications, including as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(2-ethoxyphenyl)-N'-1-naphthylthiourea has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-ethoxyphenyl)-N'-1-naphthylthiourea has been used as a ligand in the synthesis of metal complexes for their potential use as catalysts in organic reactions.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-2-22-18-13-6-5-11-17(18)21-19(23)20-16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,2H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKKKYGUAMRQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)


![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)


![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)